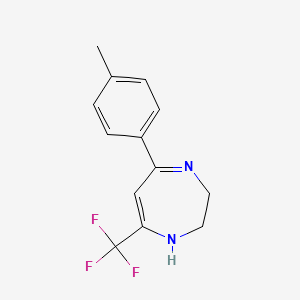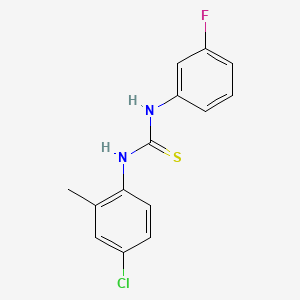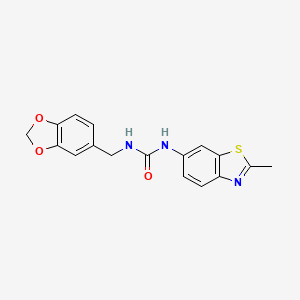
5-(4-methylphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methylphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that belongs to the class of diazepines and has a molecular formula of C16H14F3N. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 5-(4-methylphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in the central nervous system. By enhancing the activity of GABA receptors, 5-(4-methylphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine may exert its anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
5-(4-methylphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has been shown to have various biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, it has been shown to induce sedation in animal models.
実験室実験の利点と制限
5-(4-methylphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in various solvents. Additionally, it has been extensively studied, and its mechanism of action is well-understood. However, there are also some limitations to its use. For example, it has poor bioavailability and may require high doses to achieve therapeutic effects. Additionally, its effects may vary depending on the animal model used and the specific experimental conditions.
将来の方向性
There are several future directions for research on 5-(4-methylphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine. One direction is to study its potential use as a therapeutic agent for various neurological disorders, including epilepsy and anxiety disorders. Another direction is to study its effects on different types of GABA receptors and its potential use as a tool for studying the role of GABA receptors in the central nervous system. Additionally, it may be useful to develop more potent and selective analogs of 5-(4-methylphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine for use in scientific research.
合成法
5-(4-methylphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine can be synthesized using different methods. One of the most commonly used methods is the reaction between 4-methylphenyl hydrazine and 2-(trifluoromethyl) acetylacetone in the presence of a catalyst. The reaction yields the desired product in good yield and purity. Other methods include the reaction between 4-methylphenyl hydrazine and 2-(trifluoromethyl) benzaldehyde or 2-(trifluoromethyl) acetophenone in the presence of a catalyst.
科学的研究の応用
5-(4-methylphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has potential applications in scientific research. It has been studied for its anticonvulsant, anxiolytic, and sedative effects. It has also been studied for its potential use as a therapeutic agent for various neurological disorders, including epilepsy. Additionally, it has been studied for its potential use as a tool for studying the role of GABA receptors in the central nervous system.
特性
IUPAC Name |
5-(4-methylphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2/c1-9-2-4-10(5-3-9)11-8-12(13(14,15)16)18-7-6-17-11/h2-5,8,18H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFADHNFIEZNHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NCCNC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methylphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide](/img/structure/B5762945.png)

![N-[(4,5-dibromo-2-thienyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5762964.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide](/img/structure/B5762983.png)
![2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B5762990.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5762993.png)



![2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763029.png)
![2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5763044.png)
